

# An In-depth Technical Guide to 7,7-Dimethyloctanoic Acid

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## Compound of Interest

Compound Name: 7,7-Dimethyloctanoic acid

Cat. No.: B1221793

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CAS Number: 26896-20-8

Authored for: Researchers, Scientists, and Drug Development Professionals

## Abstract

**7,7-Dimethyloctanoic acid**, also known by its synonym neodecanoic acid, is a branched-chain medium-chain fatty acid.[1][2] Its unique structural configuration, featuring gem-dimethyl substitution at the seventh carbon, imparts distinct physicochemical properties that are of interest in various industrial and research applications.[1] While extensive biological data for this specific isomer is limited, its classification as a branched-chain fatty acid (BCFA) provides a framework for understanding its potential metabolic fate and physiological roles.[1][3] This guide provides a comprehensive overview of the known physicochemical characteristics, toxicological data, and potential metabolic pathways of **7,7-dimethyloctanoic acid**. It also outlines general experimental approaches for its synthesis and analysis, addressing the current gaps in publicly available, detailed protocols.

## Physicochemical Properties

**7,7-Dimethyloctanoic acid** is a C10 saturated fatty acid with the molecular formula C<sub>10</sub>H<sub>20</sub>O<sub>2</sub>. [1] The presence of the terminal tertiary butyl group influences its physical properties, such as solubility and volatility, compared to its linear counterpart, capric acid, and other isomers of dimethyloctanoic acid.[1]

Table 1: Physicochemical and Identification Data for **7,7-Dimethyloctanoic Acid**

Property	Value	Reference(s)
IUPAC Name	7,7-Dimethyloctanoic acid	[1]
Synonyms	Neodecanoic acid	[4][5]
CAS Number	26896-20-8	[6]
Molecular Formula	C <sub>10</sub> H <sub>20</sub> O <sub>2</sub>	[1]
Molecular Weight	172.26 g/mol	[1]
Appearance	Colorless liquid	[5]
Boiling Point	243-253 °C	[5]
Flash Point	122 °C	[5]
Density	0.92 g/cm <sup>3</sup>	[5]
Water Solubility	79.7 mg/L at 20°C	[1]
pKa (Strongest Acidic)	5.17	[2][5]
logP	3.37 - 3.64	[2]
Canonical SMILES	<chem>CC(C)(C)CCCCC(=O)O</chem>	[1]
InChI Key	YPIFGDQKSSMYHQ- UHFFFAOYSA-N	[7]

## Synthesis and Manufacturing

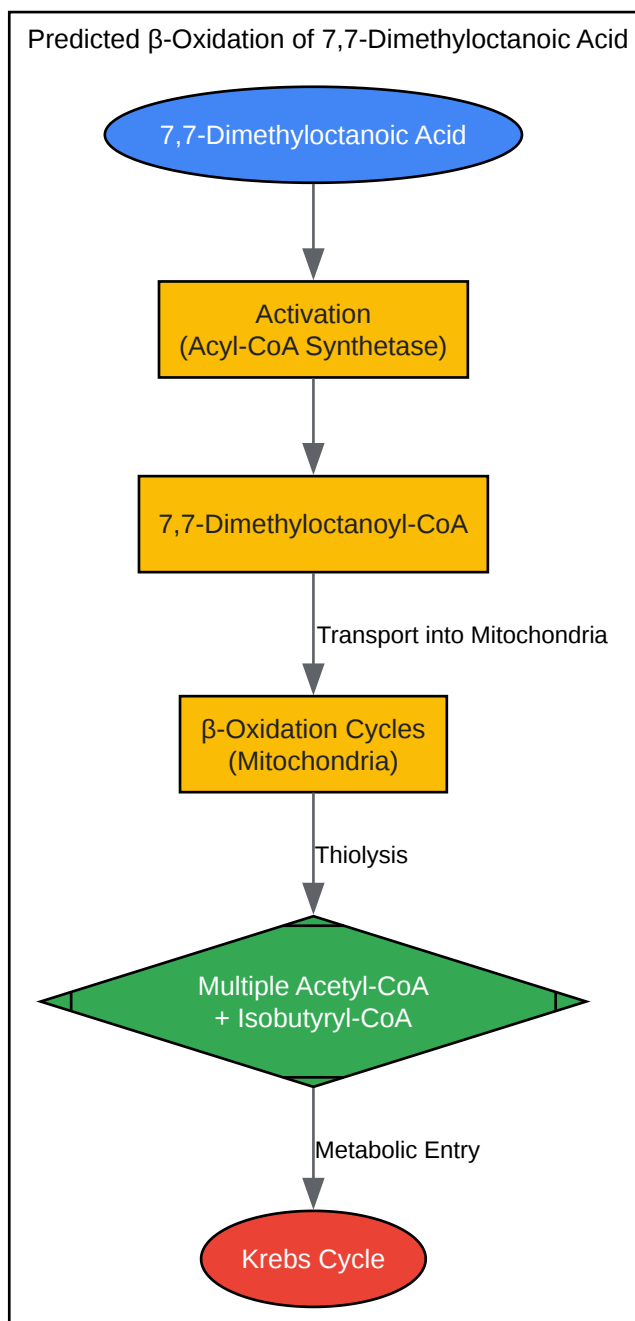
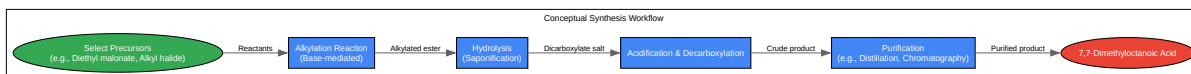
While detailed, step-by-step experimental protocols for the synthesis of **7,7-dimethyloctanoic acid** are not readily available in the public domain, several established organic chemistry methods are reported for its synthesis.[1] These methods are standard for the construction of branched-chain carboxylic acids.

## General Synthetic Approaches

- **Malonic Acid Synthesis:** This classical method involves the alkylation of a malonic ester derivative with a suitable alkyl halide, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.
- **Knoevenagel Condensation:** This approach involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, which can be a precursor to the branched-acid structure.<sup>[1]</sup>
- **Direct Alkylation:** This method would utilize specific alkylating agents to introduce the gem-dimethyl groups onto an octanoic acid derivative or a precursor molecule.<sup>[1]</sup>

## Conceptual Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a branched-chain fatty acid like **7,7-dimethyloctanoic acid**, based on the malonic ester synthesis route. This represents a logical relationship of the steps involved rather than a specific, validated protocol.



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